PROTAC BRD9 Degrader-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD9 Degrader-6 is a potent and selective degrader of the bromodomain-containing protein BRD9. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses the ubiquitin-proteasome system to selectively degrade target proteins. This compound has an IC50 value of 0.13 nM, making it highly effective for research on BAF complex-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-6 involves the creation of a bifunctional molecule that links a ligand for BRD9 to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation. Specific reaction conditions, such as solvent choice, temperature, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD9 Degrader-6 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Coupling Reactions: Used to link the BRD9 ligand to the E3 ligase ligand via the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Protecting Groups: Used to protect functional groups during intermediate steps.
Major Products
The major product of these reactions is the bifunctional PROTAC molecule, which can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
PROTAC BRD9 Degrader-6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigates the role of BRD9 in cellular processes and its interactions with other proteins.
Medicine: Explores potential therapeutic applications for diseases such as cancer, where BRD9 is implicated in tumor progression.
Industry: Utilized in drug discovery and development, particularly for targeting previously “undruggable” proteins .
Mechanism of Action
PROTAC BRD9 Degrader-6 functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The process is catalytic, meaning that the PROTAC molecule can repeatedly engage and degrade multiple BRD9 molecules .
Comparison with Similar Compounds
Similar Compounds
I-BRD9: A selective inhibitor of BRD9.
BI-7273: Another selective inhibitor of BRD9.
Uniqueness
This compound is unique due to its high potency and selectivity for BRD9, as well as its ability to induce targeted protein degradation rather than merely inhibiting protein function. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C47H56N8O6 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57) |
InChI Key |
OBNRBCUHEAAFPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.